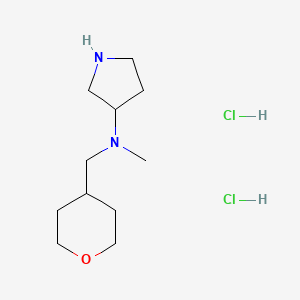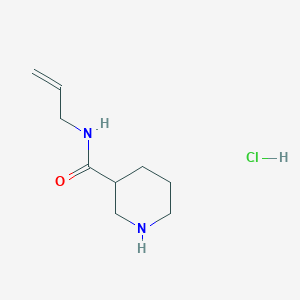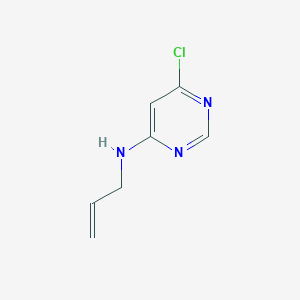![molecular formula C8H5ClN2O2 B1442060 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1190321-68-6](/img/structure/B1442060.png)
4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
描述
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is an organic compound with the molecular formula C8H5ClN2O2 It is a heterocyclic compound containing a pyrrolo[2,3-b]pyridine core structure, which is substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 6-position
生化分析
Biochemical Properties
4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to alterations in cellular responses. Additionally, this compound can bind to specific proteins, modulating their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines, thereby inhibiting cell proliferation . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, which play crucial roles in cell signaling pathways . By binding to the active site of these enzymes, the compound prevents their normal function, leading to downstream effects on cellular processes. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux, leading to changes in the levels of specific metabolites. For instance, it has been shown to influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the cell via membrane transporters, where it can exert its effects on intracellular targets .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can influence cellular metabolism .
准备方法
The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine with 2,3-dibromopyridine, followed by oxidation using an oxidizing agent such as hydrogen peroxide . Another approach involves the use of 4-chloro-1-(triisopropylsilyl)-7-azaindole-5-carboxylate, which is reacted with ethanol and sodium hydroxide at elevated temperatures to yield the desired product .
化学反应分析
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
科学研究应用
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors. These inhibitors have shown promise in cancer therapy by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s ability to interact with specific molecular targets makes it useful in studying biological pathways and mechanisms.
作用机制
The mechanism of action of 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . This mechanism makes it a potential therapeutic agent for cancer treatment.
相似化合物的比较
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound lacks the chlorine substitution at the 4-position, which may result in different chemical reactivity and biological activity.
4-Chloro-7-azaindole:
The presence of the chlorine atom and the carboxylic acid group in this compound makes it unique and potentially more versatile in various applications compared to its analogs.
属性
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRQKZFBXVQIDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220567 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-68-6 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1441982.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1441984.png)








![4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441999.png)

